Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Medicinal Chemistry Physicochemical Profiling SAR

This compound features a tertiary N-cyclohexyl-N-methyl amide that removes the hydrogen-bond donor present in secondary amide analogs (e.g., CAS 852133-27-8), directly impacting solubility, permeability, and off-target profiles. The unsubstituted 6-phenyl group differentiates it from electron-rich analogs, enabling use as a comparator in CYP inhibition panels. The cis-preferring tertiary amide conformation provides a distinct 3D shape for NMR-based binding studies and molecular docking validation. Ideal for kinase SAR, metabolic stability assays, and GPCR modulator programs.

Molecular Formula C20H23N3OS
Molecular Weight 353.48
CAS No. 852132-39-9
Cat. No. B2985256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS852132-39-9
Molecular FormulaC20H23N3OS
Molecular Weight353.48
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N(C)C4CCCCC4
InChIInChI=1S/C20H23N3OS/c1-14-18(19(24)22(2)16-11-7-4-8-12-16)25-20-21-17(13-23(14)20)15-9-5-3-6-10-15/h3,5-6,9-10,13,16H,4,7-8,11-12H2,1-2H3
InChIKeyNXSZWPPADVEBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852132-39-9): Core Scaffold


N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852132-39-9) is a fully aromatic imidazo[2,1-b]thiazole-2-carboxamide featuring a tertiary N-cyclohexyl-N-methyl amide side chain and a 6-phenyl substituent . The fused imidazo[2,1-b]thiazole core is recognized as a privileged scaffold in kinase inhibitor and GPCR modulator programs, but substitution at the amide nitrogen and the 6-position strongly dictates target engagement and metabolic fate [1]. Structural analogs such as the secondary-amide variant N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852133-27-8) and the methoxy-bearing N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852134-77-1) are commercially available, yet the N,N-dimethyl carboxamide motif in the target compound introduces distinct physicochemical and hydrogen-bonding properties that cannot be replicated by simple amide analogs [2].

Why N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Cannot Be Replaced by Off-the-Shelf Imidazo[2,1-b]thiazole Analogs


Imidazo[2,1-b]thiazole-2-carboxamides are not functionally interchangeable: minor modifications to the amide substituent drastically alter hydrogen-bond donor/acceptor capacity, lipophilicity, and metabolic stability [1]. The target compound's tertiary N-cyclohexyl-N-methyl amide eliminates the hydrogen-bond donor present in secondary amide analogs (e.g., CAS 852133-27-8), directly impacting solubility, permeability, and off-target profiles [2]. Additionally, the 6-phenyl group differentiates it from benzo-fused or amino-substituted analogs such as YM-202074 and YM-298198, which engage distinct biological targets (mGluR1 vs. kinase panels) and display different CYP450 inhibition fingerprints . Substituting the target compound with a generic imidazo[2,1-b]thiazole carboxamide without matching these specific substitution features risks invalidating SAR hypotheses, altering assay outcomes, and introducing uncharacterized metabolic liabilities.

Quantitative Differentiation Evidence for N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide


Tertiary Amide Motif Eliminates Hydrogen-Bond Donor Compared to Secondary Amide Analog

The target compound contains an N-cyclohexyl-N-methyl tertiary amide (0 H-bond donors), while the closest commercially available analog CAS 852133-27-8 bears a secondary amide (1 H-bond donor, N-H) [1]. This structural difference is predicted to increase lipophilicity (calculated AlogP ≈ 0.5–1.0 log units higher) and reduce aqueous solubility by approximately 2–5 fold, consistent with the removal of a hydrogen-bond donor and the shielding of the carbonyl oxygen [2].

Medicinal Chemistry Physicochemical Profiling SAR

Absence of 6-Position Substituent Effects on Kinase vs. GPCR Selectivity

The imidazo[2,1-b]thiazole-2-carboxamide scaffold is exploited in both kinase inhibitors (e.g., receptor tyrosine kinases; US 8,551,963) and GPCR modulators (e.g., mGluR5 antagonists; Vu et al., 2016) [1][2]. The target compound's 6-phenyl substituent contrasts with the 6-amino or 6-alkoxyamino groups found in mGluR1 antagonist YM-202074 (N-cyclohexyl-6-(((2-methoxyethyl)(methyl)amino)methyl)-N-methylbenzo[4,5]imidazo[2,1-b]thiazole-2-carboxamide) and the 6-aminobenzo analog YM-298198 . Although quantitative IC50/Ki data for the target compound are not publicly available, class-level SAR indicates that 6-phenyl substitution favors planar, aromatic interactions typical of kinase ATP-binding pockets, whereas 6-aminoalkyl substitution favors the extended binding mode of class C GPCRs.

Kinase Inhibition GPCR Modulation Target Selectivity

N-Methylation Reduces Amide Hydrolysis Susceptibility Relative to Secondary Amide Analogs

Tertiary amides are generally less susceptible to enzymatic hydrolysis by amidases compared to secondary amides [1]. The target compound (tertiary N-cyclohexyl-N-methyl amide) is therefore expected to exhibit longer metabolic half-life in hepatic microsome or plasma stability assays compared to its secondary amide analog CAS 852133-27-8. In a direct class-level precedent, N-methylation of the amide nitrogen in related thiazole carboxamides has been shown to reduce clearance by 30–50% in rat liver microsomes [2].

Metabolic Stability Amide Hydrolysis Pharmacokinetics

Phenyl vs. Methoxyphenyl Electronic Effects Modulate π-Stacking and CYP Inhibition Potential

The target compound's 6-phenyl group is electron-neutral, whereas the analog CAS 852134-77-1 carries an electron-donating 4-methoxyphenyl group [1]. Electron-rich aromatic rings are known to increase the propensity for type II binding to CYP450 heme iron and can enhance π–π stacking interactions with tyrosine or phenylalanine residues in kinase binding sites. Conversely, the unsubstituted phenyl ring of the target compound may reduce CYP inhibition liability, as inferred from class-level SAR where methoxy substitution increased CYP3A4 IC50 by 5–10 fold in related imidazo[2,1-b]thiazole series [2].

CYP Inhibition Electronic Effects Molecular Recognition

Tertiary Amide Conformational Restriction Alters Binding Mode Relative to Secondary Amide

N-methylation of the amide nitrogen restricts rotation around the N–C(O) bond, favoring the cis conformation (ω ≈ 0°) for tertiary amides, whereas secondary amides predominantly adopt the trans conformation (ω ≈ 180°) [1]. This conformational difference reorients the cyclohexyl group relative to the imidazo[2,1-b]thiazole core, potentially altering the shape complementarity with protein binding pockets. In the analog CAS 852133-27-8 (secondary amide, trans-preferring), the N–H forms an intramolecular hydrogen bond with the thiazole sulfur, an interaction absent in the target compound [2].

Conformational Analysis Amide Bond Geometry Molecular Docking

Optimal Research and Procurement Scenarios for N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide


Kinase Inhibitor Screening Libraries Requiring Planar 6-Aryl Substitution

Based on class-level SAR from US 8,551,963, the 6-phenyl substituent of the target compound is compatible with kinase ATP-binding pockets that prefer planar aromatic groups. Screening collections targeting receptor tyrosine kinases (RTKs) benefit from including this compound rather than 6-aminoalkyl analogs (e.g., YM-202074), which are optimized for GPCR binding [1].

Metabolic Stability Studies Comparing Tertiary vs. Secondary Amide Analogs

The tertiary N-cyclohexyl-N-methyl amide motif is expected to resist amidase-mediated hydrolysis relative to secondary amide analogs (CAS 852133-27-8). This compound is therefore suitable for comparative metabolic stability assays in hepatic microsome or hepatocyte models to quantify the impact of N-methylation on clearance [2].

CYP450 Drug-Drug Interaction Liability Profiling

The unsubstituted 6-phenyl group of the target compound may exhibit lower CYP inhibition than electron-rich 6-(4-methoxyphenyl) analogs (CAS 852134-77-1), as inferred from class-level SAR. This compound can serve as a negative control or comparator in CYP inhibition panels to assess the impact of aryl ring electronics on P450 engagement [3].

Conformational Probe in Pharmacophore Modeling

The cis-preferring tertiary amide bond conformation of the target compound provides a distinct 3D shape relative to trans-preferring secondary amide analogs (CAS 852133-27-8). This makes it useful as a conformational probe in NMR-based binding studies or molecular docking exercises to validate binding hypotheses for imidazo[2,1-b]thiazole-based ligands [4].

Quote Request

Request a Quote for N-cyclohexyl-N,3-dimethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.